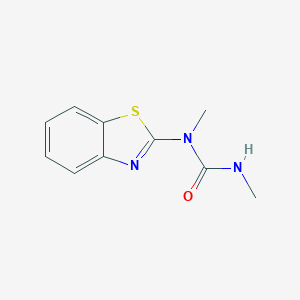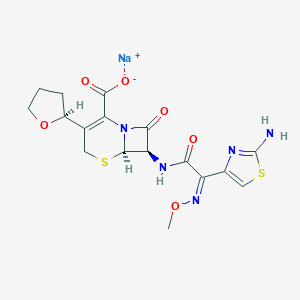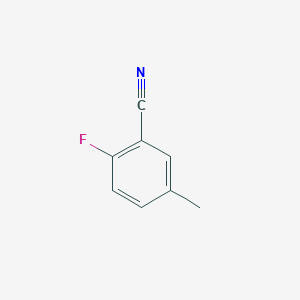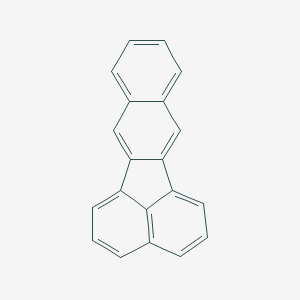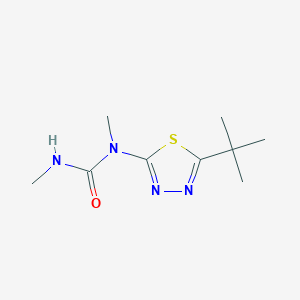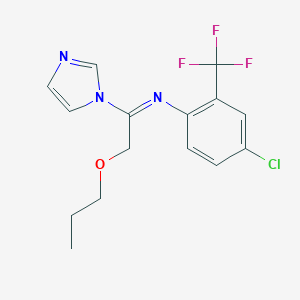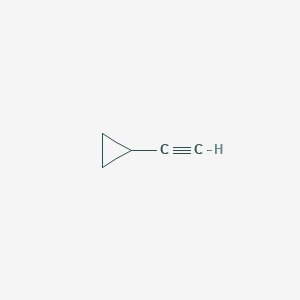
Cyclopropylacetylene
Vue d'ensemble
Description
Cyclopropylacetylene is an hydrocarbon with the chemical formula C5H6 . Under normal conditions, the substance is a colorless liquid . It is a precursor to pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular formula of Cyclopropylacetylene is C5H6 . The average mass is 66.101 Da and the monoisotopic mass is 66.046951 Da .
Chemical Reactions Analysis
Cyclopropylacetylene is used as a reagent in organic reactions . It is a building block of the antiretroviral and psychotropic drug efavirenz . It can also be used in the azide-alkyne Huisgen cycloaddition .
Physical And Chemical Properties Analysis
Cyclopropylacetylene has a density of 0.9±0.1 g/cm3 . Its boiling point is 31.4±7.0 °C at 760 mmHg . The vapour pressure is 604.5±0.0 mmHg at 25°C . The enthalpy of vaporization is 26.5±0.8 kJ/mol . The flash point is -44.6±12.3 °C . The index of refraction is 1.455 . The molar refractivity is 20.9±0.4 cm3 .
Applications De Recherche Scientifique
Synthesis of Pharmaceuticals
Cyclopropylacetylene is a precursor to pharmaceuticals . It is used in the synthesis of various drugs, contributing to the structural complexity and functional diversity of pharmaceutical compounds .
Building Block for Antiretroviral Drugs
One specific application in pharmaceuticals is the use of Cyclopropylacetylene as a building block for the antiretroviral drug Efavirenz . Efavirenz is a medication used to treat and prevent HIV/AIDS .
Psychotropic Drug Synthesis
In addition to antiretroviral drugs, Cyclopropylacetylene is also used in the synthesis of psychotropic drugs . These are drugs that affect mental activity, behavior, or perception, and are used in the treatment of mental health disorders .
Organic Reactions
Cyclopropylacetylene is used as a reagent in organic reactions . As a reagent, it participates in chemical reactions and contributes to the formation of new compounds .
Azide-Alkyne Huisgen Cycloaddition
Cyclopropylacetylene can be used in the azide-alkyne Huisgen cycloaddition . This is a type of organic reaction that forms a 1,2,3-triazole ring, a five-membered aromatic ring containing two nitrogen atoms .
Synthesis of Other Organic Compounds
Apart from pharmaceuticals, Cyclopropylacetylene is also a precursor to other organic compounds . This makes it a versatile compound in the field of organic chemistry .
Safety and Hazards
Cyclopropylacetylene is classified as a highly flammable liquid and vapor . It causes skin irritation and serious eye damage . It is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves, eye protection, face protection, and avoiding heat, sparks, open flames, and hot surfaces .
Orientations Futures
Mécanisme D'action
Target of Action
Cyclopropylacetylene, also known as Ethynylcyclopropane, is a hydrocarbon with the chemical formula C5H6 . It has been identified as a crucial synthetic intermediate for the antiretroviral and psychotropic drug Efavirenz . Efavirenz is a potent inhibitor of the human immunodeficiency virus type-1 (HIV-1) non-nucleoside reverse transcriptase . Therefore, the primary target of Cyclopropylacetylene, when used in this context, is the HIV-1 non-nucleoside reverse transcriptase.
Mode of Action
Efavirenz binds to HIV-1 reverse transcriptase, inhibiting the enzyme and preventing the transcription of viral RNA into DNA, a necessary step for the replication of the virus .
Biochemical Pathways
It is a precursor in the synthesis of efavirenz . Efavirenz, in turn, affects the HIV-1 replication pathway by inhibiting the reverse transcriptase enzyme . This inhibition prevents the conversion of viral RNA into DNA, thereby disrupting the viral replication process.
Pharmacokinetics
As a small hydrocarbon, its bioavailability would be influenced by factors such as its lipophilicity, molecular size, and chemical stability .
Result of Action
Efavirenz inhibits the HIV-1 reverse transcriptase enzyme, preventing the transcription of viral RNA into DNA and thereby disrupting the replication of the virus .
Action Environment
As a volatile organic compound, Cyclopropylacetylene’s stability could be affected by exposure to heat or light .
Propriétés
IUPAC Name |
ethynylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6/c1-2-5-3-4-5/h1,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTDXPDGUHAFKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80217795 | |
| Record name | Cyclopropylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80217795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylacetylene | |
CAS RN |
6746-94-7 | |
| Record name | Cyclopropylacetylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6746-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropylacetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006746947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80217795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethynyl cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopropane, ethynyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of cyclopropylacetylene?
A1: Cyclopropylacetylene has a molecular formula of C5H6 and a molecular weight of 66.10 g/mol.
Q2: What spectroscopic data is available for characterizing cyclopropylacetylene?
A: Researchers have utilized microwave spectroscopy, electron diffraction, and vibrational spectroscopy to determine the structure of cyclopropylacetylene. [, , , ] These techniques have revealed key structural features such as bond lengths and angles.
Q3: Is cyclopropylacetylene stable under ambient conditions?
A3: While specific data on long-term stability is limited in the provided research, cyclopropylacetylene is typically handled as a reactive compound.
Q4: Can cyclopropylacetylene participate in metal-catalyzed reactions?
A: Yes, cyclopropylacetylene readily undergoes transformations in the presence of various transition metal catalysts. For instance, gold and gallium catalysts facilitate the annulation reaction of cyclopropylacetylene with 1,3-dicarbonyl compounds to yield substituted cyclopentenes. [, ]
Q5: Are there any metal-free reactions involving cyclopropylacetylene?
A: Research highlights the use of (C6F5)2BX compounds for metal-free acetylene coupling reactions, including cyclopropylacetylene oligomerization. [] This approach offers an alternative pathway for cyclopropylacetylene functionalization.
Q6: Have computational methods been employed to study cyclopropylacetylene reactions?
A: Density functional theory (DFT) calculations have been instrumental in elucidating the mechanism of nitrosoarene-alkyne cycloadditions, including those involving cyclopropylacetylene. [] This approach helps predict reaction pathways and regioselectivity.
Q7: How do structural modifications to cyclopropylacetylene impact its reactivity?
A: Substitutions on the cyclopropyl ring or the acetylenic moiety can significantly influence reactivity. For example, 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine exhibit different reactivity profiles compared to cyclopropylacetylene. []
Q8: What analytical techniques are commonly used to characterize cyclopropylacetylene and its derivatives?
A: Researchers frequently employ techniques like nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and high-resolution electrospray ionization mass spectrometry (HRESI-MS) to analyze cyclopropylacetylene and its reaction products. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





